magnesium;1-methoxy-2-methylbenzene-4-ide;bromide

Grignard reagent procurement synthetic organic chemistry reagent standardization

Researchers requiring exact 4-methoxy-3-methylphenyl installation face synthetic route failure when substituting mono-substituted or isomeric Grignard reagents. This compound solves that by providing the precise electronic (para-OCH₃ resonance) and steric (meta-CH₃) profile needed for target regiochemistry. - Substitution pattern ensures fidelity in pharmaceutical intermediate and natural product syntheses. - Available in 0.5 M THF or 2-MeTHF for standard and high-temperature process chemistry. - Eliminates off-target coupling risks inherent with generic 4-methoxyphenyl or 3-methoxyphenyl Grignard analogs.

Molecular Formula C8H9BrMgO
Molecular Weight 225.37 g/mol
CAS No. 117896-10-3
Cat. No. B050264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;1-methoxy-2-methylbenzene-4-ide;bromide
CAS117896-10-3
Synonyms4-METHOXY-3-METHYLPHENYLMAGNESIUM BROMIDE
Molecular FormulaC8H9BrMgO
Molecular Weight225.37 g/mol
Structural Identifiers
SMILESCC1=C(C=C[C-]=C1)OC.[Mg+2].[Br-]
InChIInChI=1S/C8H9O.BrH.Mg/c1-7-5-3-4-6-8(7)9-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1
InChIKeyMPGVDHRKEBWOQF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-methylphenylmagnesium Bromide Overview


4-Methoxy-3-methylphenylmagnesium bromide (CAS 117896-10-3), also known as (4-methoxy-3-methylphenyl)magnesium bromide, is an aryl Grignard reagent with the molecular formula C₈H₉BrMgO and molecular weight of 225.37 g/mol [1]. This organomagnesium compound is commercially supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) at standardized concentrations of 0.5 M . The compound features both a methoxy group and a methyl group on the aromatic ring—a substitution pattern that, in principle, can influence its nucleophilic reactivity and regiochemical behavior in synthetic applications compared to mono-substituted phenyl Grignard analogs .

4-Methoxy-3-methylphenylmagnesium Bromide: Why Substitution Fails


Generic substitution of 4-methoxy-3-methylphenylmagnesium bromide with simpler analogs such as 4-methoxyphenylmagnesium bromide (CAS 13139-86-1) or 3-methoxyphenylmagnesium bromide (CAS 36282-40-3) fails because the combined electronic effects of the para-methoxy and meta-methyl substituents fundamentally alter the nucleophilic character and steric profile of the aryl carbanion. The electron-donating methoxy group at the para position increases electron density at the reactive carbon center via resonance, while the ortho/para-directing methyl group at the meta position introduces steric hindrance that can modulate regioselectivity in addition reactions . These substituent effects cannot be replicated by mono-substituted analogs; 4-methoxyphenylmagnesium bromide lacks the methyl group's steric influence, while 3-methoxyphenylmagnesium bromide presents a different electronic distribution due to the altered methoxy substitution pattern. For procurement decisions, selecting the correct substitution pattern is mandatory to ensure synthetic route fidelity and to avoid off-target coupling outcomes, even if alternative Grignard reagents appear functionally similar .

4-Methoxy-3-methylphenylmagnesium Bromide: Differential Evidence vs. Analogs


Concentration and Solvent Specifications

4-Methoxy-3-methylphenylmagnesium bromide is commercially supplied as a 0.5 M solution in tetrahydrofuran (THF) or 0.5 M in 2-methyltetrahydrofuran (2-MeTHF), with a stated purity of 97.0% for the 2-MeTHF formulation . This standardized concentration enables direct experimental reproducibility and accurate stoichiometric calculations without additional concentration determination. In contrast, many unsubstituted or mono-substituted phenyl Grignard reagents are supplied at variable concentrations (commonly 1.0 M in THF) or as solids requiring in situ preparation, introducing batch-to-batch variability that complicates direct substitution.

Grignard reagent procurement synthetic organic chemistry reagent standardization

Molecular Weight & Stoichiometry

The molecular weight of 4-methoxy-3-methylphenylmagnesium bromide is 225.37 g/mol [1]. For comparison, the unsubstituted phenylmagnesium bromide (C₆H₅MgBr) has a molecular weight of 181.31 g/mol, while 4-methoxyphenylmagnesium bromide (CAS 13139-86-1, C₇H₇BrMgO) has a molecular weight of 211.34 g/mol. This 14–44 g/mol differential translates to a meaningful mass difference when scaling reactions—for example, a 1.0 mmol scale reaction requires 225.37 mg of the target compound versus 211.34 mg for the 4-methoxy analog (a 6.6% mass difference) and 181.31 mg for unsubstituted phenylmagnesium bromide (a 24.3% mass difference).

stoichiometry reagent calculation synthetic planning

Regiochemical Effects of Substitution Pattern

The substitution pattern of 4-methoxy-3-methylphenylmagnesium bromide (methoxy at position 4, methyl at position 3 on the phenyl ring) is expected to influence the nucleophilicity and regiochemical outcome of addition reactions compared to isomers or mono-substituted analogs. While no direct head-to-head experimental data for this specific Grignard reagent was located in the search, class-level knowledge of substituent effects on aryl Grignard reactivity indicates that the electron-donating para-methoxy group increases electron density at the reactive carbon via resonance, potentially enhancing nucleophilicity, while the meta-methyl group introduces ortho/para-directing steric effects that may alter regioselectivity . The isomer (3-methoxy-4-methylphenyl)magnesium bromide (CAS 148706-30-3) differs only in the positional arrangement of the same substituents, yet this positional isomerism yields distinct compounds with different CAS numbers [1].

regioselectivity Grignard addition substituent effects

2-MeTHF Solvent Option

4-Methoxy-3-methylphenylmagnesium bromide is commercially available as a 0.5 M solution in 2-methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable biomass feedstocks and offers several practical advantages over traditional THF: higher boiling point (80°C vs. 66°C for THF) enabling elevated reaction temperatures, lower water miscibility facilitating aqueous workup, and improved stability against peroxide formation during storage. Many aryl Grignard reagents, including 4-methoxyphenylmagnesium bromide and 3-methoxyphenylmagnesium bromide, are primarily supplied in THF only, limiting solvent selection flexibility for process optimization.

green chemistry solvent selection Grignard reagent formulation

4-Methoxy-3-methylphenylmagnesium Bromide: Recommended Applications


Substituent Introduction in Complex Synthesis

This Grignard reagent is employed to install the 4-methoxy-3-methylphenyl moiety onto electrophilic substrates such as aldehydes, ketones, and certain alkyl halides via nucleophilic addition or substitution. The 0.5 M THF solution provides consistent reactivity suitable for small- to medium-scale laboratory syntheses, including the preparation of pharmaceutical intermediates and natural product derivatives. The methoxy and methyl substituent pattern may offer distinct electronic or steric properties compared to mono-substituted phenyl Grignard analogs, though no direct quantitative reaction data was located in the search .

Green Chemistry with 2-MeTHF Solvent System

The 0.5 M solution in 2-methyltetrahydrofuran (2-MeTHF) enables the use of this Grignard reagent in process chemistry contexts where renewable solvent sourcing, higher reaction temperatures, or simplified aqueous workup are prioritized . The 2-MeTHF formulation (purity 97.0%) is specifically cataloged for this compound, whereas many common aryl Grignard reagents are not routinely offered in this solvent system, providing a procurement advantage for laboratories seeking to adopt greener solvent practices .

Synthetic Route Optimization: Steric and Electronic Effects

In cases where the synthetic target contains a pre-installed 4-methoxy-3-methylphenyl fragment, using this specific Grignard reagent ensures exact structural matching of the aryl group. The substitution pattern (methoxy at position 4, methyl at position 3) differs from the isomeric 3-methoxy-4-methylphenyl pattern (CAS 148706-30-3) [1]. While direct comparative reaction data between these isomers was not located, class-level understanding of substituent effects suggests that regiochemical outcomes may differ, warranting the use of the correct isomer for route fidelity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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